DL-tert-Leucine can be synthesized through several methods, including both chemical and biological processes. It is derived from natural sources or produced synthetically via various reaction pathways, often utilizing starting materials such as keto acids or other amino acids.
DL-tert-Leucine falls under the category of amino acids, specifically non-standard amino acids. It exists as a racemic mixture of L-tert-Leucine and D-tert-Leucine, which are enantiomers differing in spatial arrangement but having similar chemical properties.
The synthesis of DL-tert-Leucine can be achieved through various methodologies:
In enzymatic synthesis, recombinant strains of Escherichia coli expressing leucine dehydrogenase have been utilized to achieve high yields and enantiomeric excesses in the production of L-tert-Leucine from trimethylpyruvic acid . The process typically involves maintaining optimal pH and temperature conditions to enhance enzyme activity.
DL-tert-Leucine has a molecular formula of CHN O and a molar mass of approximately 115.17 g/mol. Its structure features a central carbon atom bonded to an amino group (NH), a carboxyl group (COOH), and a tert-butyl side chain.
DL-tert-Leucine participates in several chemical reactions typical for amino acids:
The reactivity of DL-tert-Leucine is influenced by its steric hindrance due to the bulky tert-butyl group, making it less reactive than simpler amino acids.
In biological systems, DL-tert-Leucine acts primarily as a substrate for enzymes involved in protein synthesis and metabolism. Its mechanism involves:
Studies have shown that the enzymatic conversion yields high optical purity (>99%) for L-tert-Leucine when using engineered microbial strains .
Relevant analyses indicate that DL-tert-Leucine exhibits typical behavior for amino acids in terms of reactivity and solubility profiles.
DL-tert-Leucine has diverse applications across multiple fields:
Racemic resolution of DL-tert-leucine employs chiral acids to form diastereomeric salts with distinct solubility profiles. Dibenzoyl-d-tartaric acid (DBTA) is particularly effective due to its sterically constrained structure, which selectively crystallizes with the L-enantiomer. The process involves:
Table 1: Key Parameters for DBTA-Mediated Resolution
Parameter | Optimal Condition | Impact on Resolution |
---|---|---|
Solvent System | Methanol:Water (4:1) | Maximizes solubility difference of diastereomers |
Molar Ratio (Acid:Racemate) | 0.5:1 | Prevents co-crystallization of D-enantiomer |
Crystallization Temperature | 4°C | Enhances crystal purity and yield |
Enzymes selectively modify one enantiomer in racemic mixtures, enabling physical separation:
Table 2: Enzymatic Systems for Kinetic Resolution
Enzyme Class | Substrate | ee (%) | Yield | Limitation |
---|---|---|---|---|
Lipase (Lipozyme®) | N-Acetyl-DL-tert-leucine ethyl ester | 96 | 48% | Requires ester derivatization |
BCAT/AspAT/PDC | Trimethylpyruvate | >99 | 89.2 mM | Substrate inhibition |
NAD(P)H-dependent dehydrogenases directly synthesize enantiopure L-tert-leucine from prochiral keto-acids:
Table 3: Reductive Amination Systems for L-tert-Leucine Production
Biocatalyst System | Cofactor Regeneration | Space-Time Yield (g/L/day) | Conversion |
---|---|---|---|
LeuDH/FDH co-expression | Formate → CO₂ | 638 | 85% |
LeuDH/GDH co-expression | Glucose → Gluconolactone | 945 | 90% |
GDH–(EAAAK)₃–LeuDH fusion | Glucose → Gluconolactone | 2,136 | 95% |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3